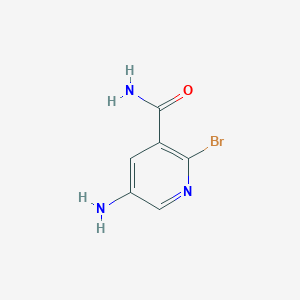
Phthalazine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalazine-6-carbonitrile is a nitrogen-containing heterocyclic compound, which is part of the phthalazine family These compounds are known for their significant biological activities and pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phthalazine-6-carbonitrile can be synthesized through multi-component reactions (MCRs), which are efficient and convenient for creating complex heterocyclic compounds. One common method involves the reaction of phthalhydrazide with aromatic aldehydes and malononitrile under solvent-free conditions, using catalysts such as zirconium oxide nanoparticles . The reaction typically occurs at elevated temperatures (around 100°C) and yields high purity products.
Industrial Production Methods
Industrial production of this compound often employs similar multi-component reactions but on a larger scale. The use of green chemistry principles, such as ionic liquids as solvents, is becoming more prevalent to minimize environmental impact . These methods ensure high yields and purity while adhering to sustainable practices.
Análisis De Reacciones Químicas
Types of Reactions
Phthalazine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, aromatic aldehydes, and malononitrile . Reaction conditions often involve elevated temperatures and the use of catalysts such as zirconium oxide nanoparticles .
Major Products Formed
The major products formed from these reactions include various substituted phthalazine derivatives, which can exhibit significant biological activities .
Aplicaciones Científicas De Investigación
Phthalazine-6-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Mecanismo De Acción
The mechanism of action of phthalazine-6-carbonitrile involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the human protein mono-ADP-ribosyltransferase PARP15, which is involved in DNA repair and cell death . This inhibition can lead to the suppression of cancer cell growth.
Comparación Con Compuestos Similares
Phthalazine-6-carbonitrile can be compared with other similar compounds, such as:
Phthalazine-2-carbonitrile: This compound also exhibits significant biological activities, including anticancer properties.
1H-pyrazolo[1,2-b]phthalazine-5,10-dione: This compound is known for its pharmaceutical applications and is relatively difficult to synthesize.
Pyridazinone derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit a wide range of pharmacological activities.
This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H5N3 |
|---|---|
Peso molecular |
155.16 g/mol |
Nombre IUPAC |
phthalazine-6-carbonitrile |
InChI |
InChI=1S/C9H5N3/c10-4-7-1-2-8-5-11-12-6-9(8)3-7/h1-3,5-6H |
Clave InChI |
DPLAJPWKIYIGQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=NC=C2C=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



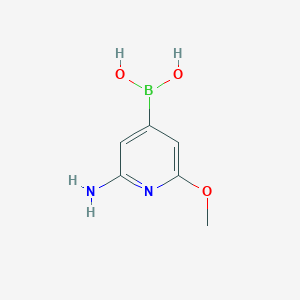
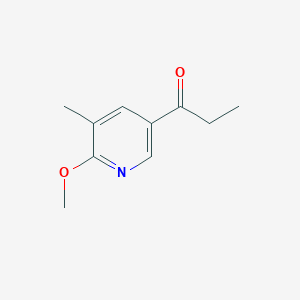
![(3S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15230356.png)
![tert-butyl 5-fluoro-2-oxo-3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15230363.png)
![3-Chlorofuro[2,3-b]pyridine](/img/structure/B15230369.png)


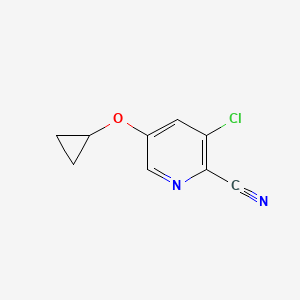

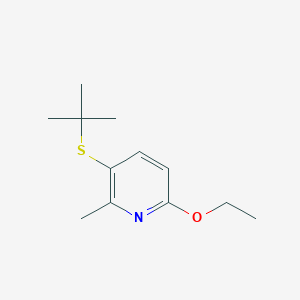
![5-(Benzo[d]oxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B15230400.png)
